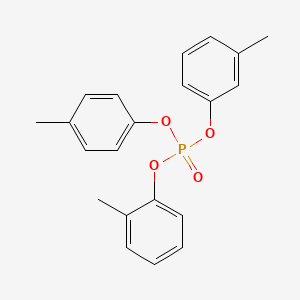
o-Cresyl m-Cresyl p-Cresyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cresyl m-Cresyl p-Cresyl Phosphate is a chemical compound with the molecular formula C₂₁H₂₁O₄P and a molecular weight of 368.36 g/mol. It is an isomer of Tricresyl phosphate, which is commonly used as an anti-wear additive in aircraft turbine engine oil. This compound is a mixture of ortho-, meta-, and para-cresyl phosphates, each of which is a derivative of cresol.
Preparation Methods
The synthesis of o-Cresyl m-Cresyl p-Cresyl Phosphate typically involves the esterification of cresol isomers with phosphoric acid. The reaction conditions often include the use of a catalyst and elevated temperatures to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
o-Cresyl m-Cresyl p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cresyl phosphates.
Reduction: Reduction reactions can convert the phosphate group to a phosphite group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
o-Cresyl m-Cresyl p-Cresyl Phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role as a biomarker for exposure to certain chemicals.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Utilized as an additive in lubricants and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of o-Cresyl m-Cresyl p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The specific pathways involved depend on the biological context and the concentration of the compound.
Comparison with Similar Compounds
o-Cresyl m-Cresyl p-Cresyl Phosphate is unique compared to other cresyl phosphates due to its specific isomeric composition. Similar compounds include:
Tricresyl Phosphate: A widely used anti-wear additive with similar properties but different isomeric composition.
o-Cresyl Phosphate: An isomer with distinct chemical and physical properties.
m-Cresyl Phosphate: Another isomer with unique reactivity and applications.
p-Cresyl Phosphate: Known for its specific industrial uses and biological effects.
These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C21H21O4P |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2-methylphenyl) (3-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-11-13-19(14-12-16)23-26(22,24-20-9-6-7-17(2)15-20)25-21-10-5-4-8-18(21)3/h4-15H,1-3H3 |
InChI Key |
FSNFYCPCXFQJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





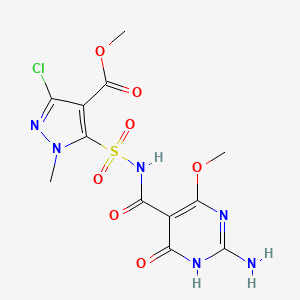
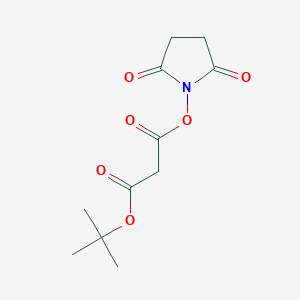
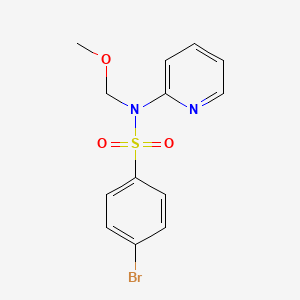
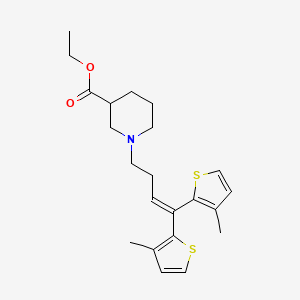
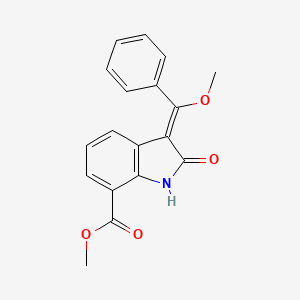
![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
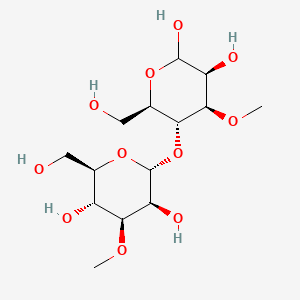
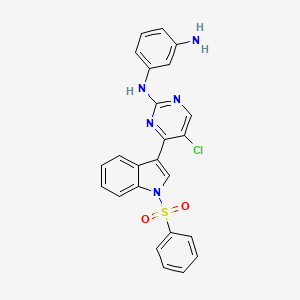

![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
